N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a complex substitution pattern. The core 1H-imidazole ring is functionalized with three distinct groups:
A benzyl group at the C1-position, further substituted with a 4-[2-(4-methoxyphenyl)acetamido]phenyl side chain. This introduces hydrogen-bonding capacity (via the acetamido group) and lipophilicity (via the methoxy group).
A carboxamide at the C4-position, enhancing solubility and enabling interactions with biological targets.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-18-3-8-22(14-24(18)28)31-27(34)25-16-32(17-29-25)15-20-4-9-21(10-5-20)30-26(33)13-19-6-11-23(35-2)12-7-19/h3-12,14,16-17H,13,15H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKWPINQDSVBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties (Inferred)
While direct pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:
- Carboxamide in Target Compound : The carboxamide group likely improves aqueous solubility and target binding via hydrogen-bonding interactions, a feature absent in Compound 1.
- Methoxy vs.
Research Findings and Limitations
Key Observations
- Synthetic Complexity : The target compound’s synthesis is likely more intricate than Compound 1 due to its multi-functionalized side chains.
- Functional Group Synergy : The combination of carboxamide, methoxy, and chloro-methylphenyl groups suggests a tailored design for specific biological targets (e.g., enzymes or receptors requiring dual hydrophobic and polar interactions).
Biological Activity
N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H22ClN3O3
- Molecular Weight : 397.88 g/mol
- IUPAC Name : this compound
The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole ring is known for its role in binding to biological macromolecules, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 |
| A549 | 0.39 |
The compound's efficacy in inducing apoptosis in cancer cells was also noted, suggesting a potential role as an anticancer agent.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In a study assessing its effects on COX enzymes, it displayed inhibitory activity against COX-1 and COX-2 with IC50 values ranging from 19.45 to 28.39 µM, indicating its potential use in treating inflammatory diseases .
Study 1: Antitumor Activity
In a recent study, researchers synthesized derivatives of this compound and evaluated their antitumor activity. The results showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the imidazole structure can enhance biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights of this compound's action against cancer cells. It was found that the compound induces cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
